molecular formula C17H26N4O3 B1473937 Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 1903924-12-8

Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B1473937
CAS No.: 1903924-12-8
M. Wt: 334.4 g/mol
InChI Key: MLBPDRQFJFVFEC-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate” is a chemical compound. It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine . The compound has been studied for its potential as a core protein allosteric modulator (CpAM) for the inhibition of Hepatitis B Virus .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C17H26N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)14-12-13-6-4-5-7-21(13)18-14/h12H,4-11H2,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of related compounds, especially those involving tert-butyl piperazine-1-carboxylate derivatives, plays a crucial role in pharmaceutical chemistry. For instance, Mi (2015) discussed the synthesis routes of vandetanib, highlighting the utility of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in producing compounds with higher yields and commercial value in manufacturing Mi, 2015. Similarly, research on chiral sulfinamides, closely related to the tert-butyl group's chemistry, has shown their importance in the stereoselective synthesis of amines and their derivatives, indicating the broad applicability of such compounds in creating structurally diverse and therapeutically relevant molecules Philip et al., 2020.

Pharmacological Applications

The exploration of functional chemical groups for synthesizing novel CNS acting drugs has identified heterocycles, including those similar to the tert-butyl piperazine-1-carboxylate derivatives, as potential lead molecules. These compounds are found to have effects ranging from depression to euphoria and convulsion, underlining their potential in developing new CNS medications Saganuwan, 2017.

Role in Drug Development

The compound's derivatives are pivotal in creating inhibitors for various biological targets. For example, research on dipeptidyl peptidase IV inhibitors, a class of antidiabetic drugs, demonstrates the significance of related chemical structures in developing new therapeutics Mendieta et al., 2011. This showcases the compound's utility in generating bioactive molecules with potential therapeutic applications.

Contributions to Organic Synthesis and Catalysis

The compound's structural motifs are integral to synthesizing heterocyclic N-oxide molecules, which have shown significant potential in organic synthesis, catalysis, and drug development. These molecules, including those synthesized from tert-butyl derivatives, are crucial in forming metal complexes, designing catalysts, and developing medications with anticancer, antibacterial, and anti-inflammatory activities Li et al., 2019.

Properties

IUPAC Name

tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)15(22)13-12-18-21-7-5-4-6-14(13)21/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBPDRQFJFVFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C3CCCCN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxylate

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